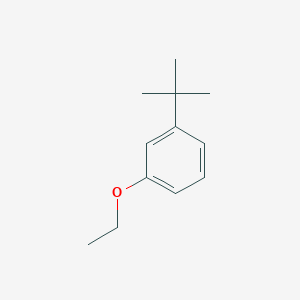
1-(tert-Butyl)-3-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(tert-Butyl)-3-ethoxybenzene” is likely a derivative of benzene, where one hydrogen atom is replaced by a tert-butyl group and another hydrogen atom is replaced by an ethoxy group . The tert-butyl group is a bulky group that consists of a central carbon atom bonded to three methyl groups and the ethoxy group is an ether group consisting of an oxygen atom bonded to two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, it might be synthesized through a series of reactions involving tert-butyl alcohol and ethoxybenzene . The synthesis could involve an SN1 reaction, where the alcohol is converted to a better leaving group, followed by a nucleophilic substitution .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a tert-butyl group and an ethoxy group attached. The tert-butyl group is a bulky group that can influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents present. It might undergo reactions typical of ethers and alkylbenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. It is likely to be a liquid at room temperature, with properties similar to other alkylbenzenes .Applications De Recherche Scientifique
Overcharge Protection in Lithium-ion Batteries
A significant application of derivatives similar to "1-(tert-Butyl)-3-ethoxybenzene" is in the field of energy storage, particularly in enhancing the safety and efficiency of lithium-ion batteries. For example, studies have shown that compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) are synthesized as redox shuttle additives for overcharge protection in lithium-ion batteries. These additives dissolve easily in carbonate-based electrolytes, facilitating practical use. However, the electrochemical stability of these compounds, compared to their structural analogs, highlights the importance of molecular structure in determining their effectiveness as redox shuttles. The studies employ techniques such as X-ray crystallography and density functional calculations to investigate the structural differences and their implications on electrochemical stability and decomposition pathways (Zhang et al., 2010).
Synthesis and Characterization of Novel Compounds
In the realm of synthetic chemistry, derivatives of "this compound" have been prepared and characterized to explore their potential applications. For instance, the synthesis of 5-tert-Butyl-2-methoxy-1,3-dinitrobenzene through reactions involving HNO3 showcases the versatility of these compounds in generating materials with specific functional groups and physical properties. Such studies contribute to the broader understanding of chemical synthesis techniques and the resultant compound's structural characteristics (Ye, 2007).
Schiff Base Compounds and Biological Applications
Research on Schiff base compounds derived from similar structures has indicated significant biological activities, including antibacterial, antifungal, and cytotoxic effects. These compounds, characterized by their interaction with DNA and enzymatic activities, underscore the potential of "this compound" derivatives in medicinal chemistry and drug design. The ability to bind with DNA through intercalation and exhibit remarkable activities across a range of biological assays suggests their utility in developing new therapeutic agents (Sirajuddin et al., 2013).
Advanced Material Applications
Compounds structurally related to "this compound" have been explored for their applications in advanced materials, such as in the development of polyimides with low dielectric constants and high thermal stability. The modification of these compounds with tert-butyl side groups significantly impacts the properties of the resulting polymers, highlighting the importance of molecular design in materials science. These applications are crucial for the development of materials with specific electrical and thermal properties for use in electronics and other high-performance materials (Chern & Tsai, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-tert-butyl-3-ethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQWDZTBQWUAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

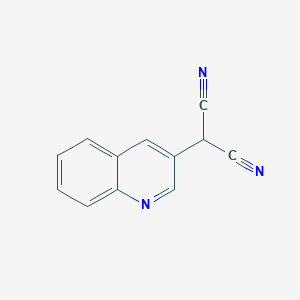

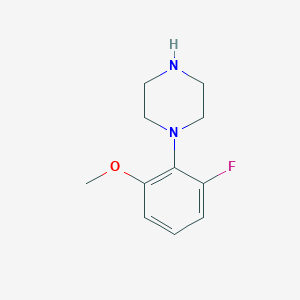
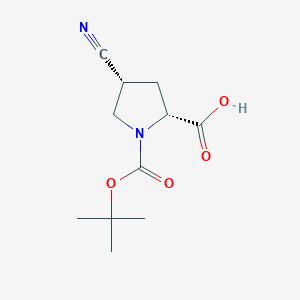

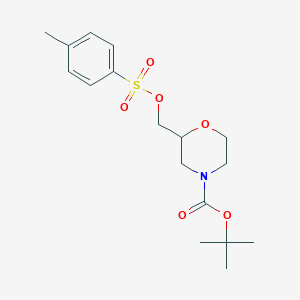
![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)
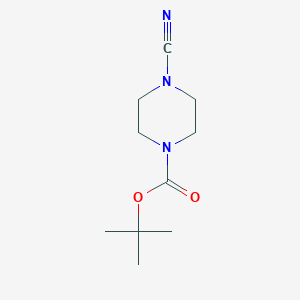
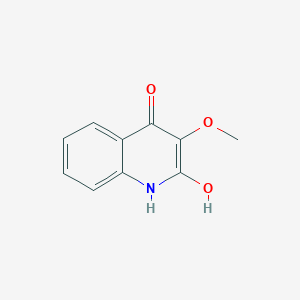
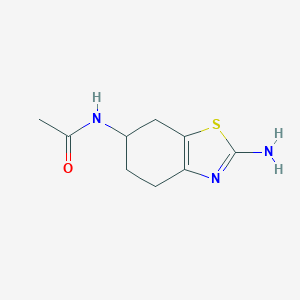
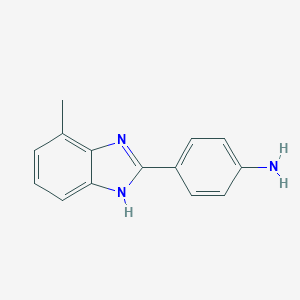
![Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B168803.png)
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)
